Sweetness Potency: Osladin (500x) vs. Polypodoside A (600x) vs. Stevioside (300x) in Human Sensory Panels
Osladin exhibits a sweetness potency of approximately 500 times that of a sucrose reference, a value that was definitively established after a structural revision corrected an initial, erroneous report of 3,000 times [1]. In head-to-head comparison with its closest structural analog, Polypodoside A—isolated from a related fern—Osladin is less sweet. Human taste panels rated Polypodoside A as having a potency of 600 times relative to a 6% w/v sucrose solution [2]. This places Osladin's potency between that of Stevioside (300x) and Polypodoside A (600x), offering a distinct intermediate intensity profile [3].
| Evidence Dimension | Sweetness Potency (Relative to Sucrose) |
|---|---|
| Target Compound Data | 500 times sweeter than sucrose (weight basis) |
| Comparator Or Baseline | Polypodoside A: 600 times sweeter; Stevioside: 300 times sweeter; Sucrose: 1 |
| Quantified Difference | Osladin is 100 times less sweet than Polypodoside A and 200 times sweeter than Stevioside. |
| Conditions | Human sensory panel evaluation; for Polypodoside A, compared to a 6% w/v aqueous sucrose solution. |
Why This Matters
For procurement and formulation, this precise potency value enables accurate calculation of usage levels to achieve target sweetness, avoiding under- or over-sweetening when substituting other high-intensity sweeteners.
- [1] Nishizawa, M., Yamada, H., et al. (1994). Synthesis and structure revision of intensely sweet saponin, osladin. Journal of the Indian Institute of Science, 74(2), 169-178. View Source
- [2] Kim, J., Pezzuto, J. M., Soejarto, D. D., Lang, F. A., & Kinghorn, A. D. (1988). Polypodoside A, an intensely sweet constituent of the rhizomes of Polypodium glycyrrhiza. Journal of Natural Products, 51(6), 1166-1172. View Source
- [3] Nishizawa, M., & Yamada, H. (1996). Intensely Sweet Saponin Osladin: Synthetic and Structural Study. In Saponins Used in Traditional and Modern Medicine (pp. 25-36). Springer. View Source
